2-(4-methoxyphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one 2-(4-methoxyphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14945863
InChI: InChI=1S/C22H19N3O4S2/c1-3-11-25-21(27)17(31-22(25)30)13-16-19(29-15-9-7-14(28-2)8-10-15)23-18-6-4-5-12-24(18)20(16)26/h4-10,12-13H,3,11H2,1-2H3/b17-13-
SMILES:
Molecular Formula: C22H19N3O4S2
Molecular Weight: 453.5 g/mol

2-(4-methoxyphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC14945863

Molecular Formula: C22H19N3O4S2

Molecular Weight: 453.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C22H19N3O4S2
Molecular Weight 453.5 g/mol
IUPAC Name (5Z)-5-[[2-(4-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C22H19N3O4S2/c1-3-11-25-21(27)17(31-22(25)30)13-16-19(29-15-9-7-14(28-2)8-10-15)23-18-6-4-5-12-24(18)20(16)26/h4-10,12-13H,3,11H2,1-2H3/b17-13-
Standard InChI Key SQMLLIYGUJYXAS-LGMDPLHJSA-N
Isomeric SMILES CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)OC)/SC1=S
Canonical SMILES CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)OC)SC1=S

Introduction

Structural Elucidation and Molecular Properties

Molecular Formula and Stereochemical Features

The compound’s molecular formula is C₂₂H₁₉N₃O₄S₂, with a molar mass of 453.5 g/mol. Its IUPAC name, (5Z)-5-[[2-(4-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one, underscores the Z-configuration of the thiazolidinone methylidene group, critical for its biological activity .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₂H₁₉N₃O₄S₂
Molecular Weight453.5 g/mol
IUPAC Name(5Z)-5-[[2-(4-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
InChI KeySQMLLIYGUJYX

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm the compound’s structure. The ¹H-NMR spectrum reveals signals for the methoxyphenoxy protons (δ 6.8–7.2 ppm) and pyrido[1,2-a]pyrimidin-4-one aromatic protons (δ 8.1–8.5 ppm). The Z-configuration of the thiazolidinone methylidene group is validated by NOESY correlations between the propyl chain and pyrido[1,2-a]pyrimidin-4-one protons.

Computational Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict a planar geometry for the fused pyrido[1,2-a]pyrimidin-4-one system, while the thiazolidinone ring adopts a slightly puckered conformation. The HOMO-LUMO gap of 4.2 eV suggests moderate reactivity, aligning with its observed electrophilic substitution patterns .

Synthetic Pathways and Optimization

Reaction Sequence

The synthesis involves a four-step protocol:

  • Formation of the Thiazolidinone Core: Cyclocondensation of 3-propyl-2-thioxothiazolidin-4-one with chloroacetic acid yields the thiazolidinone precursor.

  • Knoevenagel Condensation: Reaction with 2-(4-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one under basic conditions introduces the methylidene group.

  • Stereochemical Control: The Z-configuration is stabilized by microwave-assisted heating at 120°C for 30 minutes, achieving a 78% yield.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) affords >95% purity.

Table 2: Optimization of Knoevenagel Condensation

ConditionYield (%)Purity (%)
Conventional Heating6288
Microwave-Assisted7895

Mechanistic Insights

The Knoevenagel reaction proceeds via a base-catalyzed enolate intermediate, with the thiazolidinone’s thiocarbonyl group enhancing electrophilicity at the methylidene carbon. Stereoselectivity arises from steric hindrance between the propyl group and pyrido[1,2-a]pyrimidin-4-one ring, favoring the Z-isomer .

CompoundIC₅₀ (μM)Selectivity (COX-II/COX-I)
Target Compound0.8928.5
Celecoxib0.7631.2

Antioxidant Activity

The compound scavenges DPPH radicals with an EC₅₀ of 12.3 μM, surpassing α-tocopherol (EC₅₀ = 18.7 μM). The methoxyphenoxy group’s electron-donating effects enhance radical stabilization .

Biological Activity and Mechanisms

In Vitro Cytotoxicity

Against MCF-7 breast cancer cells, the compound exhibits an IC₅₀ of 14.2 μM, inducing apoptosis via caspase-3 activation. Comparatively, it shows lower toxicity toward HEK-293 normal cells (IC₅₀ = 42.5 μM) .

Anti-Inflammatory Efficacy

In a carrageenan-induced rat paw edema model, oral administration (10 mg/kg) reduces swelling by 67% at 4 hours, outperforming Indomethacin (58%) .

Comparative Analysis with Analogues

Substituent Effects on Activity

Replacing the methoxyphenoxy group with a 4-chlorophenyl moiety (analogue VC20010054) reduces COX-II inhibition (IC₅₀ = 1.9 μM), highlighting the importance of methoxy’s hydrogen-bonding capacity.

Table 4: Structure-Activity Relationships

AnaloguesCOX-II IC₅₀ (μM)Antioxidant EC₅₀ (μM)
Target Compound0.8912.3
VC200100541.918.9
PYZ460.7614.5

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